Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate is a synthetic organic compound characterized by the presence of a hydroxybenzyl group and a tert-butyloxycarbonyl-protected piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other non-covalent interactions, while the Boc-protected piperazinone ring can undergo deprotection under acidic conditions to reveal reactive sites for further chemical modifications .
Comparison with Similar Compounds
1-[3-(Hydroxy)benzyl]-4-(tert-butyloxy)carbonyl-2-piperidine: Similar structure but with a piperidine ring instead of piperazinone.
1-[3-(Hydroxy)benzyl]-4-(tert-butyloxy)carbonyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of piperazinone.
Uniqueness: The presence of both hydroxybenzyl and Boc-protected piperazinone moieties allows for versatile chemical transformations and interactions .
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-7-17(14(20)11-18)10-12-5-4-6-13(19)9-12/h4-6,9,19H,7-8,10-11H2,1-3H3 |
InChI Key |
IGSMDTXDMZYHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC(=CC=C2)O |
Origin of Product |
United States |
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